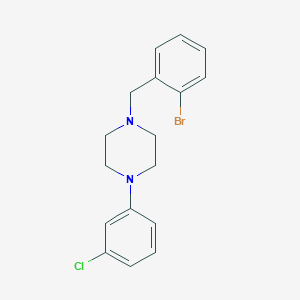
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine, also known as BZP, is a synthetic compound that has been used as a recreational drug. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to increase the release of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine also binds to serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal growth and survival. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has also been shown to decrease the levels of inflammatory cytokines, which are proteins that are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine is also relatively stable and can be stored for long periods of time. However, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has some limitations for lab experiments. It is a controlled substance and requires special permits for use. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine is also highly lipophilic, which may affect its distribution and metabolism in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine. In psychiatry, further studies are needed to determine the efficacy and safety of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine as an anxiolytic and antidepressant. In neurology, further studies are needed to determine the neuroprotective effects of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine in various models of brain injury. In oncology, further studies are needed to determine the anticancer properties of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine in vivo. Additionally, further studies are needed to determine the mechanism of action of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine and its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been studied for its potential neuroprotective effects in traumatic brain injury. In oncology, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to have anticancer properties in vitro.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(3-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2/c18-17-7-2-1-4-14(17)13-20-8-10-21(11-9-20)16-6-3-5-15(19)12-16/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMDOCCRYEJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



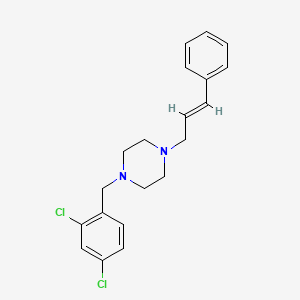
![1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440945.png)
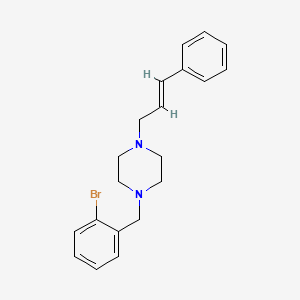
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3440957.png)
![1-(2-chloro-5-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440962.png)
![1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440965.png)
![1-[(2,4,6-triisopropylphenyl)sulfonyl]azepane](/img/structure/B3440969.png)
![1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440986.png)
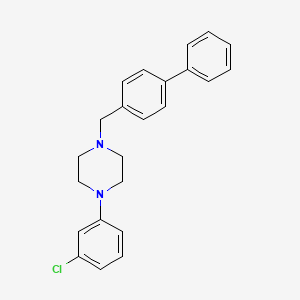
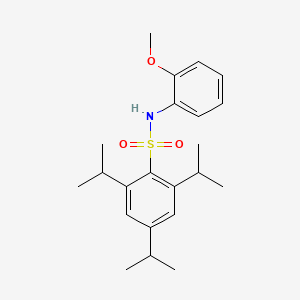
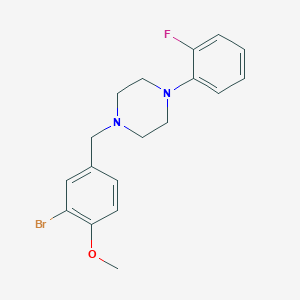
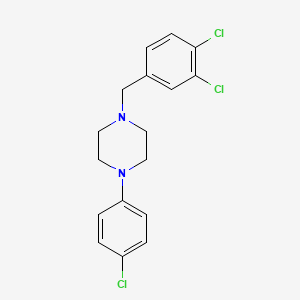

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3441042.png)